molecular formula C7H11FO2 B3000295 2-Cyclobutyl-2-fluoropropanoic acid CAS No. 1556027-07-6

2-Cyclobutyl-2-fluoropropanoic acid

Cat. No.: B3000295
CAS No.: 1556027-07-6
M. Wt: 146.161
InChI Key: CCDAMRFZKSOKQO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-fluoropropanoic acid is an organic compound with the molecular formula C7H11FO2 It is characterized by a cyclobutyl group attached to a fluorinated propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-fluoropropanoic acid typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of cyclobutylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutyl-2-fluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutylpropanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoropropanoic acid: Lacks the cyclobutyl group, leading to different steric and electronic effects.

    Cyclobutylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-Cyclobutyl-2-fluoropropanoic acid is unique due to the combination of the cyclobutyl group and the fluorinated propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclobutyl-2-fluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAMRFZKSOKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556027-07-6
Record name 2-cyclobutyl-2-fluoropropanoic acid
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